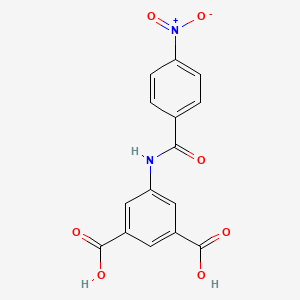
3-(1-methoxycyclobutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methoxycyclobutyl)aniline: is an organic compound with the molecular formula C11H15NO. It consists of an aniline moiety substituted with a 1-methoxycyclobutyl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methoxycyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable aniline derivative with a 1-methoxycyclobutyl halide. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methoxycyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(1-Methoxycyclobutyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methoxycyclobutyl)aniline involves its interaction with specific molecular targets. For instance, it may act on enzyme systems or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-(1-Methoxycyclopropyl)aniline
- 3-(1-Methoxycyclopentyl)aniline
- 3-(1-Methoxycyclohexyl)aniline
Comparison: Compared to its analogs, 3-(1-methoxycyclobutyl)aniline exhibits unique structural features due to the presence of the cyclobutyl ringFor example, the strain in the cyclobutyl ring may affect its stability and reactivity compared to the more stable cyclopentyl and cyclohexyl analogs .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-(1-methoxycyclobutyl)aniline can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Cyclobutene", "Methanol", "Aniline", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate", "Hexane" ], "Reaction": [ "Step 1: Cyclobutene is reacted with methanol in the presence of sodium hydroxide to form 1-methoxycyclobutene.", "Step 2: 1-methoxycyclobutene is then reacted with aniline in the presence of hydrochloric acid to form 3-(1-methoxycyclobutyl)aniline.", "Step 3: The reaction mixture is then washed with sodium bicarbonate and water, and the organic layer is separated.", "Step 4: The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] } | |
CAS No. |
1888870-41-4 |
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



